

In Vivo Therapeutic Efficacy of 2'-C-Methyladenosine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2'-C-methyladenosine

Cat. No.: B103435

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This guide provides a comparative overview of the in vivo therapeutic effects of **2'-C-methyladenosine** derivatives against viral pathogens, with a focus on Zika virus and coronaviruses. The performance of these compounds is compared with other notable antiviral agents, supported by available experimental data from preclinical animal studies.

Executive Summary

Derivatives of **2'-C-methyladenosine** have demonstrated significant antiviral activity in in vivo models of Zika virus (ZIKV) and coronavirus infections. Notably, 7-deaza-**2'-C-methyladenosine** (7DMA) has been shown to improve survival and reduce viral loads in mouse models of ZIKV infection. While direct head-to-head comparative studies are limited, this guide consolidates available data to offer a comparative perspective against other antivirals like favipiravir for ZIKV and remdesivir prodrugs for coronaviruses. The data underscores the potential of **2'-C-methyladenosine** derivatives as broad-spectrum antiviral candidates.

Comparative In Vivo Efficacy Against Zika Virus

This section compares the in vivo efficacy of 7-deaza-**2'-C-methyladenosine** (7DMA), a derivative of **2'-C-methyladenosine**, with favipiravir in mouse models of Zika virus infection. It is important to note that the following data are collated from separate studies and do not represent a direct head-to-head comparison in the same experimental setting.

Quantitative Data Summary

Compound	Virus	Animal Model	Dosage	Key Efficacy Endpoints	Reference
7-deaza-2'-C-methyladenosine (7DMA)	Zika Virus (ZIKV)	AG129 mice (IFN- α/β and γ receptor knockout)	50 mg/kg/day, oral gavage	- Delayed morbidity and mortality. - Reduced viremia.	[1]
Favipiravir (T-705)	Zika Virus (ZIKV)	IFNAR-/- mice (IFN- α/β receptor knockout)	150 mg/kg/day or 300 mg/kg/day, intraperitoneal injection	- Dose-dependent protection against lethal challenge. - 62.5% survival at 300 mg/kg/day when treatment started 8h post-infection.	[2]

Experimental Protocols

- Animal Model: AG129 mice (deficient in IFN- α/β and IFN- γ receptors), 8-14 weeks old, male. [1]
- Virus Strain and Infection: Mice were infected intraperitoneally with 200 μ L of a 1×10^4 PFU/mL stock of ZIKV. [1]
- Drug Administration: 7DMA was administered at a dose of 50 mg/kg/day via oral gavage for 10 consecutive days, starting one hour before infection. The vehicle control was 0.5% or 0.2% sodium carboxymethylcellulose. [1]
- Efficacy Assessment:

- Survival: Mice were monitored daily for signs of morbidity and mortality.[1]
- Viremia: Blood samples were collected at various time points post-infection to quantify viral RNA levels in the serum using qRT-PCR.[1]
- Animal Model: IFNAR^{-/-} mice (deficient in the type I interferon receptor).[2]
- Virus Strain and Infection: Mice were infected intraperitoneally with 1000 median lethal doses (LD50) of ZIKV (French Polynesia strain).[3]
- Drug Administration: Favipiravir was administered intraperitoneally at doses of 150 mg/kg/day or 300 mg/kg/day, starting 8 hours post-infection and continuing daily until day 14. [2][3]
- Efficacy Assessment:
 - Survival: Mice were monitored for body weight changes and survival for up to 42 days post-infection.[2]
 - Viral Load: Tissues were harvested at specific time points to determine viral loads.[2]

Signaling Pathway and Experimental Workflow

Diagram 1: General Mechanism of Action for Nucleoside Analogs

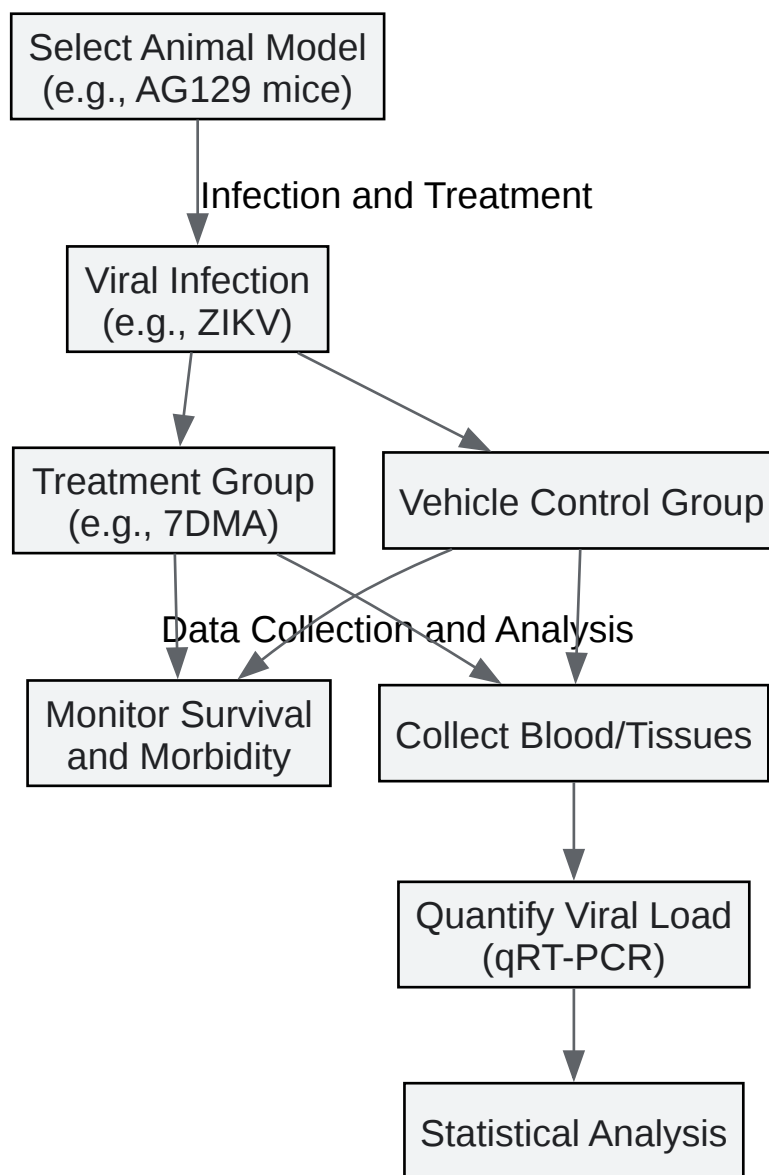


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Caption: Mechanism of action for nucleoside analog antivirals.

Diagram 2: Experimental Workflow for In Vivo Antiviral Testing

Animal Model Preparation



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Caption: General workflow for in vivo antiviral efficacy studies.

In Vivo Efficacy Against Coronaviruses

A derivative of **2'-C-methyladenosine**, 7-deaza-7-fluoro-2'-C-methyladenosine, has shown broad-spectrum antiviral activity against multiple coronaviruses in vivo.

Quantitative Data Summary

Compound	Virus	Animal Model	Dosage	Key Efficacy Endpoints
7-deaza-7-fluoro-2'-C-methyladenosine	SARS-CoV-2 and Murine Hepatitis Viruses (MHV-3, MHV-A59)	K18-hACE2 transgenic mice and other murine models	Not specified in snippets	- Significantly reduced viral loads in the lungs. - Mitigated inflammatory responses.
GS-621763 (oral prodrug of remdesivir's parent nucleoside)	SARS-CoV-2	Mouse model	Not specified in snippets	- Dose-dependent reduction in viral load and lung pathology. - Improved pulmonary function.

Due to the limited quantitative data available in the initial search results for a direct comparison, a detailed comparative table is not provided for coronaviruses. However, the findings suggest that **2'-C-methyladenosine** derivatives are promising candidates for further investigation against this viral family.

Detailed Methodologies

Quantification of Viral Load in Tissues by qRT-PCR

This protocol provides a general framework for quantifying viral RNA in tissue samples. Specific primer and probe sequences are virus-dependent.

- **Tissue Homogenization:** Aseptically harvest tissues (e.g., spleen, liver, brain) and place them in a tube containing a suitable lysis buffer and beads for homogenization. Homogenize the tissue using a bead beater or other appropriate method.
- **RNA Extraction:** Extract total RNA from the tissue homogenate using a commercially available RNA extraction kit according to the manufacturer's instructions.

- **cDNA Synthesis:** Reverse transcribe the extracted RNA into cDNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
- **qRT-PCR:** Perform real-time quantitative PCR using a master mix containing a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a specific probe. Use primers and, if applicable, a probe specific to the target viral gene.
- **Standard Curve:** To quantify the absolute viral copy number, generate a standard curve using serial dilutions of a plasmid containing the target viral gene sequence or a known quantity of viral RNA.
- **Data Analysis:** Determine the cycle threshold (Ct) values for each sample. Calculate the viral RNA copy number in the samples by interpolating their Ct values on the standard curve. Normalize the viral load to the amount of input RNA or a housekeeping gene. For Zika virus, specific primers and probes targeting conserved regions of the genome, such as the NS5 gene, are typically used.[4] For SARS-CoV-2, primers and probes often target the N, E, or RdRp genes.[5]

Oral Gavage in Mice

This procedure is used for the precise oral administration of compounds.

- **Animal Restraint:** Gently but firmly restrain the mouse to immobilize its head and body.
- **Gavage Needle Insertion:** Gently insert a ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus.
- **Compound Administration:** Once the needle is correctly positioned in the esophagus (resistance should not be felt), slowly administer the compound using an attached syringe.
- **Needle Removal:** Slowly and gently withdraw the gavage needle.
- **Monitoring:** Observe the animal for any signs of distress after the procedure.

Conclusion

The available in vivo data, primarily from studies on Zika virus and coronaviruses, highlight the therapeutic potential of **2'-C-methyladenosine** derivatives as potent antiviral agents. While direct comparative efficacy data against other antivirals from single, controlled studies are needed for a definitive conclusion, the existing evidence strongly supports their continued development. The experimental protocols and workflows provided in this guide offer a foundation for designing and evaluating future in vivo studies to further validate the therapeutic effects of these promising compounds.

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